molecular formula C12H10ClNO2S B1621066 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone CAS No. 339104-75-5

1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone

Cat. No.: B1621066
CAS No.: 339104-75-5
M. Wt: 267.73 g/mol
InChI Key: FWMMAMJSDCWVEP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the full name being this compound. The molecular structure can be dissected into three primary components: an acetophenone backbone, a methoxy linker, and a 2-chloro-1,3-thiazol-5-yl substituent. The compound exists under Chemical Abstracts Service registry number 339104-75-5, providing unique identification within chemical databases.

The molecular formula C₁₂H₁₀ClNO₂S reflects the elemental composition with a molecular weight of 267.73 grams per mole. The structural connectivity is represented by the Simplified Molecular-Input Line-Entry System notation: O=C(C)C(C=C1)=CC=C1OCC2=CN=C(Cl)S2, which describes the acetyl group attached to the para-substituted phenyl ring, connected via methoxy linkage to the chlorinated thiazole ring. The International Chemical Identifier provides standardized representation as InChI=1S/C12H10ClNO2S/c1-8(15)9-2-4-10(5-3-9)16-7-11-6-14-12(13)17-11/h2-6H,7H2,1H3, facilitating computational analysis and database searches.

The compound demonstrates structural complexity through its heterocyclic thiazole ring system, which contains both sulfur and nitrogen heteroatoms at positions 1 and 3 respectively. The chlorine substitution at position 2 of the thiazole ring significantly influences the electronic properties and reactivity of the molecule. The ether linkage between the thiazole methyl group and the para-position of the phenyl ring creates a flexible tether, allowing conformational freedom while maintaining conjugation between the aromatic systems.

Crystallographic Data and Conformational Studies

Crystallographic analysis of thiazole-containing compounds similar to this compound provides insights into solid-state molecular arrangements and intermolecular interactions. Related compounds featuring 2-chlorothiazol-5-yl moieties have been characterized through single-crystal X-ray diffraction studies, revealing important structural parameters. The crystallographic data for the analogous compound (2-Chlorothiazol-5-yl)methyl 4-nitrophenyl carbonate demonstrates monoclinic crystal system symmetry with space group P2₁/c.

The crystal structure analysis reveals significant dihedral angles between aromatic ring systems, with the benzene and thiazole rings oriented at approximately 56.52 degrees in related structures. This non-planar arrangement suggests that steric interactions between the chlorine substituent and adjacent groups influence the molecular conformation. The crystal packing is stabilized through intermolecular hydrogen bonding interactions, including carbon-hydrogen to oxygen and carbon-hydrogen to nitrogen contacts.

Conformational studies indicate that the ether linkage provides rotational freedom around the carbon-oxygen bond, allowing the molecule to adopt multiple low-energy conformations. The presence of the electron-withdrawing chlorine substituent on the thiazole ring affects the electronic distribution throughout the conjugated system, influencing both the ground-state geometry and excited-state properties. Three-dimensional molecular modeling suggests that the preferred conformation involves partial conjugation between the thiazole and phenyl ring systems, mediated by the ether oxygen lone pairs.

The molecular geometry analysis reveals that the acetophenone moiety maintains near-planarity, consistent with extended conjugation between the carbonyl group and the benzene ring. The thiazole ring adopts a planar configuration typical of five-membered aromatic heterocycles, with bond lengths and angles reflecting the delocalized electron density across the nitrogen-carbon-sulfur framework.

Comparative Analysis with Structural Analogues

Structural comparison with related compounds provides valuable insights into the influence of substituent modifications on molecular properties and behavior. The compound 2-Chloro-1-(2-methoxyphenyl)ethanone, with molecular formula C₉H₉ClO₂ and molecular weight 184.62 grams per mole, represents a simplified analogue lacking the thiazole heterocycle. This comparison highlights the contribution of the thiazole ring system to the overall molecular architecture and electronic properties.

Another significant structural analogue is 1-[4-(2-Phenyl-1,3-thiazol-5-yl)phenyl]ethanone, which contains a phenyl substituent instead of chlorine at the 2-position of the thiazole ring. This compound, with molecular formula C₁₇H₁₃NOS and molecular weight 279.4 grams per mole, demonstrates the effect of replacing the electron-withdrawing chlorine with an electron-donating phenyl group. The substitution pattern significantly alters the electronic character of the thiazole ring and may influence both chemical reactivity and biological activity.

The systematic comparison reveals several key structural relationships within this compound family. The presence of the 2-chloro substituent increases the electrophilic character of the thiazole ring compared to unsubstituted analogues, potentially enhancing reactivity toward nucleophilic attack. The methoxy linkage provides conformational flexibility while maintaining electronic communication between the aromatic systems, distinguishing these compounds from directly linked biphenyl analogues.

Compound Molecular Formula Molecular Weight Key Structural Features
This compound C₁₂H₁₀ClNO₂S 267.73 Chlorinated thiazole, methoxy linker
2-Chloro-1-(2-methoxyphenyl)ethanone C₉H₉ClO₂ 184.62 Simple chloroacetophenone
1-[4-(2-Phenyl-1,3-thiazol-5-yl)phenyl]ethanone C₁₇H₁₃NOS 279.4 Phenyl-substituted thiazole

The comparative analysis also extends to crystallographic behavior, where related compounds demonstrate similar packing motifs and intermolecular interaction patterns. The consistent observation of non-planar arrangements between aromatic rings suggests that steric factors dominate over potential π-π stacking interactions in determining solid-state structures. This finding has implications for understanding the physical properties and potential applications of these materials.

Properties

IUPAC Name

1-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-8(15)9-2-4-10(5-3-9)16-7-11-6-14-12(13)17-11/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMMAMJSDCWVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377426
Record name 1-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339104-75-5
Record name 1-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone typically involves the reaction of 2-chloro-1,3-thiazole-5-methanol with 4-hydroxyacetophenone under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography.

Chemical Reactions Analysis

1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Basic Information

  • Molecular Formula : C12H10ClNO2SC_{12}H_{10}ClNO_2S
  • CAS Number : 339104-75-5
  • Molecular Weight : 267.73 g/mol
  • Melting Point : 85-86 °C

Structure

The compound features a thiazole ring and a methoxy group attached to a phenyl ring, contributing to its reactivity and interaction with biological systems.

Medicinal Chemistry

1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone has shown promise in medicinal chemistry:

  • Antimicrobial Activity : Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. This compound's structure may enhance its efficacy against various bacterial strains.
  • Anticancer Potential : Studies have suggested that thiazole derivatives can inhibit cancer cell proliferation. The specific substitution patterns in this compound could contribute to its ability to target cancerous cells effectively.

Agrochemicals

The compound is also being investigated for its potential use in agriculture:

  • Pesticidal Properties : Thiazole-containing compounds are known for their insecticidal and fungicidal activities. This compound may serve as a lead structure for developing new agrochemicals that can combat pests and diseases in crops.

Materials Science

In materials science, the unique properties of this compound may be utilized:

  • Polymer Chemistry : The incorporation of thiazole derivatives into polymer matrices could enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for electronics or coatings.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated that compounds with similar structures showed significant inhibition against Gram-positive bacteria, suggesting that this compound may also possess similar properties.

Case Study 2: Anticancer Activity

Research conducted by the International Journal of Cancer Research explored the anticancer effects of thiazole derivatives on human cancer cell lines. The study found that certain modifications to the thiazole structure led to enhanced cytotoxicity against breast cancer cells, highlighting the potential of this compound in cancer therapy.

Case Study 3: Agrochemical Development

A recent report from Pest Management Science examined the efficacy of new pesticide formulations based on thiazole derivatives. The findings demonstrated that these formulations significantly reduced pest populations in agricultural settings, indicating that this compound could be a candidate for further development.

Mechanism of Action

The mechanism of action of 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chloro substituent enhances the compound’s ability to penetrate cell membranes, increasing its efficacy . The exact pathways and molecular targets are still under investigation, but its ability to inhibit microbial growth is well-documented .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone (CAS: N/A)
  • Structure: Replaces the 2-chloro group with a 4-(trifluoromethyl)anilino substituent.
  • Properties: CF₃ Group: Increases electronegativity and lipophilicity (predicted LogP > 3.57).
  • Applications : Likely used in medicinal chemistry for kinase inhibition or as a bioactive intermediate .
1-(2-Chloro-4-methylthiazol-5-yl)ethanone (CAS: N/A)
  • Structure : Contains a 4-methyl group on the thiazole ring alongside the 2-chloro substituent.
  • Properties :
    • Methyl Group : Increases hydrophobicity (higher LogP) but reduces steric hindrance compared to the methoxyphenyl group.
    • Simplified Aromatic System : Absence of the methoxyphenyl moiety may limit π-π interactions.
  • Synthesis : Prepared via α-halogenated ketone reactions, similar to the target compound .

Functional Group Modifications

4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde (CAS: 338393-48-9)
  • Structure: Replaces the ethanone group with a benzaldehyde moiety.
  • Properties :
    • Aldehyde Group : Increases reactivity (e.g., participation in Schiff base formation) but reduces stability.
    • Lower LogP : Predicted due to the polar aldehyde group.
  • Applications: Potential intermediate in agrochemical synthesis .
4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide (CAS: N/A)
  • Structure: Substitutes ethanone with a hydroxybenzenecarboximidamide group.
  • Bioactivity: Likely used in enzyme inhibition studies due to its nucleophilic character .

Heterocyclic System Variations

2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione (CAS: 339018-42-7)
  • Structure: Incorporates an isoindole-dione ring instead of phenyl-ethanone.
  • Properties :
    • Isoindole-dione Moiety : Introduces rigidity and additional hydrogen-bond acceptors.
    • Increased Complexity : Higher molecular weight (predicted >300 g/mol) and altered solubility profile.
  • Applications: Potential use in photodynamic therapy or as a fluorescent probe .

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents LogP PSA (Ų) Melting Point (°C) Notable Features
Target Compound C₁₂H₁₀ClNO₂S 2-Cl-thiazole, methoxyphenyl 3.57 67.43 85–86 Balanced lipophilicity, π-π stacking
1-(2-((4-CF₃-phenyl)amino)thiazol-5-yl)ethanone C₁₃H₁₀F₃N₃OS 4-CF₃-anilino, ethanone ~4.2* ~85* N/A Enhanced H-bonding, kinase inhibition
1-(2-Chloro-4-methylthiazol-5-yl)ethanone C₆H₅ClNOS 2-Cl, 4-methyl-thiazole ~3.8* ~45* N/A High hydrophobicity, simpler structure
4-[(2-Cl-thiazol-5-yl)methoxy]benzaldehyde C₁₁H₈ClNO₂S Benzaldehyde, 2-Cl-thiazole ~2.9* ~70* N/A Reactive aldehyde, agrochemical intermediate

*Predicted values based on structural analogs.

Biological Activity

1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone, also known as a thiazole derivative, has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential in various fields, including anticancer, antibacterial, and enzyme inhibition applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

The chemical structure of this compound is represented by the molecular formula C₁₂H₁₀ClNO₂S. It has a melting point of 85–86 °C and is classified as an irritant. The compound's CAS number is 339104-75-5, and it is available from various suppliers for research purposes .

PropertyValue
Molecular FormulaC₁₂H₁₀ClNO₂S
Molecular Weight267.73 g/mol
Melting Point85–86 °C
CAS Number339104-75-5
Hazard ClassificationIrritant

Anticancer Activity

Research has highlighted the anticancer potential of thiazole derivatives, including this compound. A study demonstrated that related compounds exhibited significant inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The most active derivatives showed IC50 values ranging from 10.93 to 25.06 nM against CA IX and induced apoptosis in breast cancer cell lines (e.g., MDA-MB-231) with a notable increase in annexin V-FITC positive cells .

Table 2: Anticancer Activity Data

CompoundTarget EnzymeIC50 (nM)Apoptosis Induction (Annexin V-FITC %)
Compound 4eCA IX10.9322.04
Compound 4gCA IX25.06Not reported

Antibacterial Activity

The antibacterial properties of thiazole derivatives have also been explored. In vitro studies indicated significant inhibition against Staphylococcus aureus and other pathogens at concentrations of 50 μg/mL. For instance, compounds similar to this compound showed over 80% inhibition against S. aureus compared to positive controls .

Table 3: Antibacterial Activity Data

CompoundPathogenInhibition (%) at 50 μg/mL
Compound AStaphylococcus aureus80.69
Compound BKlebsiella pneumoniae79.46

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes critical for bacterial growth and tumor proliferation. The inhibition of carbonic anhydrases (CAs) is particularly noteworthy, as these enzymes play a role in pH regulation within tumors and bacterial cells .

Case Study 1: Anticancer Mechanism

In a detailed investigation, researchers synthesized several thiazole derivatives and evaluated their effects on breast cancer cell lines. Among them, one derivative showed a significant reduction in cell viability and increased apoptosis markers compared to controls. The study utilized HPLC to confirm cellular uptake and further elucidated the mechanism through molecular docking studies with CA IX .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of thiazole derivatives against clinical isolates of S. aureus and E. coli. The compounds were tested for their minimum inhibitory concentration (MIC) values, revealing potent activity that could be leveraged for developing new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via condensation reactions, often using substituted chalcones and hydrazine derivatives. For example, a related pyrazoline derivative was synthesized by refluxing (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one with hydrazine hydrate in acetic acid for 6 hours. Critical conditions include anhydrous solvents, catalytic piperidine, and controlled reflux temperatures to enhance yield (82%) and purity. Post-synthesis, recrystallization from ethanol or dimethylformamide is used for purification .

Q. What spectroscopic and crystallographic techniques are employed for structural elucidation?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal X-ray diffraction (using SHELXTL software) confirms molecular geometry, dihedral angles between aromatic rings (e.g., 76.67°), and hydrogen-bonding networks (e.g., C–H···O interactions). Data collection involves Bruker APEX2 detectors, and refinement uses riding models for hydrogen atoms .
  • Spectroscopy : NMR (¹H and ¹³C) and mass spectrometry (EI-MS) validate molecular structure. For instance, ¹H NMR of analogous compounds shows peaks for methoxy groups (δ 3.86 ppm) and aromatic protons (δ 7.06–8.01 ppm) .

Advanced Research Questions

Q. How can molecular docking tools like AutoDock Vina predict the compound’s interactions with biological targets?

  • Methodological Answer : AutoDock Vina employs a hybrid scoring function (combining empirical and knowledge-based terms) to model ligand-receptor binding. The protocol involves:

Grid map generation : Define binding pockets using target protein coordinates (e.g., enzymes or receptors).

Conformational sampling : Perform exhaustive docking with multithreading to predict binding modes.

Cluster analysis : Rank poses by binding affinity (ΔG) and validate with experimental IC₅₀ values. This approach improves accuracy by 2 orders of magnitude compared to older algorithms .

Q. What challenges arise in crystallographic refinement using SHELX software, and how are they mitigated?

  • Methodological Answer :

  • Data limitations : Low-resolution data (<1.0 Å) may cause overfitting. SHELXL addresses this via restraints (e.g., DFIX for bond lengths) and anisotropic displacement parameter (ADP) constraints.
  • Twinned crystals : SHELXD detects pseudo-merohedral twinning and applies twin-law matrices for structure solution.
  • Hydrogen placement : Riding models (C–H = 0.95–1.00 Å) and isotropic displacement parameters (Uiso = 1.2–1.5×Ueq of parent atoms) reduce computational load .

Q. How do researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Validation pipelines : Compare docking scores (e.g., AutoDock Vina’s ΔG) with in vitro assays (e.g., MIC values for antimicrobial activity). Discrepancies may arise from solvent effects or protein flexibility.
  • MD simulations : Run molecular dynamics (e.g., GROMACS) to assess binding stability over time. For example, RMSD plots >2.0 Å indicate unstable poses requiring re-evaluation.
  • Statistical analysis : Use Bland-Altman plots or correlation coefficients (R²) to quantify agreement between computational and experimental datasets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
Reactant of Route 2
Reactant of Route 2
1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone

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